2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Description
Properties
IUPAC Name |
2-methylchromeno[2,3-b][1,6]naphthyridine-1,11-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c1-18-7-6-12-10(16(18)20)8-11-14(19)9-4-2-3-5-13(9)21-15(11)17-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSVIKIJZQBPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=NC3=C(C=C2C1=O)C(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166437 | |
| Record name | 2-Methyl-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240799-42-2 | |
| Record name | 2-Methyl-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240799-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can be achieved through a multicomponent condensation reaction. One efficient method involves the reaction of salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds in the presence of a catalyst-free, one-pot system using polyethylene glycol-400 as a green solvent at 80°C . This method offers high atom economy and yields pure products with a simple work-up procedure, with water as the only by-product .
Chemical Reactions Analysis
2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione exhibits significant anticancer activity. The compound is believed to inhibit enzymes such as tyrosine kinases that play crucial roles in cancer cell signaling pathways. By binding to these targets, it may alter cellular processes leading to reduced tumor growth .
Case Study:
A study demonstrated that derivatives of this compound showed potent cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study:
In one experiment, derivatives of this compound were tested against resistant strains of bacteria and demonstrated significant inhibitory activity .
Antiviral Potential
Recent studies have explored the antiviral potential of this compound against various viruses. Its ability to interfere with viral replication processes makes it a candidate for further research in antiviral drug development .
Case Study:
Research indicated that certain derivatives exhibited activity against the hepatitis B virus by reducing cccDNA levels in infected cells .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its fluorescence properties. Its unique structural attributes enable it to be utilized in the development of fluorescent materials and sensors.
Applications in Sensors:
The compound can be integrated into sensor technology for detecting specific ions or molecules due to its luminescent properties .
Mechanism of Action
The mechanism of action of 2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 4-pyridinylmethyl (e.g., C₂₁H₁₃N₃O₃ in ), which may affect binding affinity to biological targets.
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-component domino reactions similar to naphtho[2,3-b][1,6]naphthyridines (70–86% yields via 2-hydroxy-1,4-naphthoquinone condensations ), whereas pyrrolo-naphthyridines require stepwise hydrogenation and cyclization .
Pharmacological and Physicochemical Properties
Critical Notes:
- The 1,6-naphthyridine core is a known pharmacophore for PDE inhibition (e.g., benafentrine ). The chromeno fusion in the target compound may confer selectivity for PDE isoforms over kinase targets prevalent in naphtho derivatives .
- The methyl substituent’s electron-donating effect could stabilize charge-transfer interactions in biological systems compared to electron-withdrawing groups in fluorine-containing analogs .
Biological Activity
2-Methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound with notable biological activities. This compound belongs to the class of chromeno-naphthyridine derivatives and has been studied for its potential applications in medicinal chemistry, particularly as an anticancer, antimicrobial, and antiviral agent. Its unique structure combines elements of both chromene and naphthyridine, which may enhance its biological and fluorescence properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H10N2O3. The compound features a fused bicyclic system consisting of chromene and naphthyridine rings. This structural arrangement contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 278.26 g/mol |
| Melting Point | Not specified |
| Solubility | Varies by solvent |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit the activity of tyrosine kinases, which are critical in cell signaling pathways related to cancer progression. By binding to these targets, the compound can alter cellular processes leading to various biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound reduced the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 20 µM after 48 hours of treatment. The mechanism involved the activation of the apoptotic pathway through caspase activation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties as well. It has been reported to inhibit viral replication in vitro for certain viruses.
Applications in Material Science
Beyond its biological activities, this compound is being explored for applications in material science due to its unique fluorescence properties. It has potential uses in light-emitting diodes and dye-sensitized solar cells.
Q & A
Basic: What are the common synthetic routes for 2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, tricyclic systems like chromeno-naphthyridines can be prepared by reacting 2-(3-amino-2-cyano-1H-benzo[f]chromen-1-yl)-malononitrile with β-dicarbonyl compounds or active methylene reagents (e.g., malononitrile). Reaction conditions often involve refluxing in ethanol or acetic acid as a catalyst . Ultrasonic-assisted methods with solid acid catalysts in aqueous media have also been reported to enhance regioselectivity and reduce reaction times .
Basic: How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
Structural characterization relies on a combination of spectral techniques:
- IR spectroscopy identifies functional groups (e.g., nitriles, carbonyls).
- H and C NMR resolve aromatic proton environments and carbon frameworks, particularly distinguishing chromene and naphthyridine moieties.
- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
- Elemental analysis validates empirical formulas .
Advanced: What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?
Methodological Answer:
Regioselectivity challenges stem from the polycyclic structure’s multiple reactive sites. Strategies include:
- Catalytic modulation : Acetic acid or solid acids (e.g., sulfonic acid resins) direct reactions toward specific intermediates .
- Solvent effects : Polar solvents (e.g., ethanol) stabilize transition states favoring chromeno-naphthyridine formation over side products .
- Temperature control : Reflux conditions (80–100°C) optimize kinetic vs. thermodynamic product ratios .
Advanced: How are biological activities (e.g., antiviral, antimicrobial) evaluated for this compound?
Methodological Answer:
- Antiviral assays : Compounds are tested against herpes simplex virus (HSV-1) using plaque reduction assays in Vero cells, with EC values calculated .
- Antimicrobial screening : Disk diffusion or microdilution methods assess inhibition zones or MIC (minimum inhibitory concentration) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., MCF7) determine selectivity indices .
Advanced: How do computational methods (e.g., DFT) aid in understanding its properties?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), nonlinear optical (NLO) behavior, and binding affinities to biological targets. For example, natural bond orbital (NBO) analysis reveals charge transfer interactions, while molecular docking simulates binding to viral enzymes (e.g., HSV-1 thymidine kinase) .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected H NMR splitting patterns) are addressed by:
- Variable-temperature NMR : Resolves dynamic effects like proton exchange.
- 2D NMR techniques (COSY, HSQC, HMBC): Clarify through-bond correlations in complex heterocycles .
- X-ray crystallography : Provides definitive bond lengths/angles when single crystals are obtainable .
Advanced: What structure-activity relationship (SAR) insights exist for naphthyridine derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., chloro, fluoro) at positions 2 and 4 enhance antiviral activity by increasing electrophilicity and target binding .
- Chromene fusion improves membrane permeability due to lipophilic aromatic systems .
- Substituent rigidity (e.g., benzo[b]thieno motifs) reduces conformational entropy, improving affinity for DNA gyrase or viral proteases .
Advanced: What green chemistry approaches are applicable to its synthesis?
Methodological Answer:
- Ultrasonic irradiation : Enhances reaction efficiency in water, reducing energy use and solvent waste .
- Solid acid catalysts (e.g., sulfonated carbon): Enable recyclability and minimize acidic waste .
- One-pot multicomponent reactions : Reduce purification steps; e.g., cyclocondensation of malononitrile with aldehydes and amines .
Advanced: How are photophysical properties (e.g., fluorescence) optimized for imaging applications?
Methodological Answer:
- Substituent tuning : Electron-donating groups (e.g., -OCH) redshift absorption/emission wavelengths.
- Solvent polarity screening : Chloroform or DMF enhances quantum yields by stabilizing excited states .
- Conformational locking : Planarization of the chromeno-naphthyridine core reduces non-radiative decay, improving fluorescence intensity .
Advanced: What strategies modify the heterocyclic core for enhanced stability or activity?
Methodological Answer:
- Ring expansion : Incorporating pyridine or thiophene rings diversifies π-conjugation, altering redox potentials .
- Hydrogenation : Partial saturation (e.g., 5,10-dihydro derivatives) reduces aromaticity, enhancing solubility for in vivo studies .
- Halogenation : Fluorine or chlorine atoms at strategic positions improve metabolic stability and bioavailability .
Tables for Key Data
Table 1: Representative Biological Activities
| Activity | Assay Model | Key Finding | Reference |
|---|---|---|---|
| Anti-HSV-1 | Vero cell plaque | EC = 12 μM (selectivity index >10) | |
| Anticancer | MCF7 cytotoxicity | IC = 8.5 μM | |
| Antibacterial | S. aureus MIC | MIC = 32 μg/mL |
Table 2: Computational Parameters (DFT)
| Parameter | Value (eV) | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO gap | 3.2 | Predicts charge-transfer reactivity | |
| NLO hyperpolarizability | 28 × 10 esu | Indicates nonlinear optical potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
